molecular formula C25H29N3O2S B10866447 2-{3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-N-methylacetamide

2-{3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-N-methylacetamide

Cat. No.: B10866447
M. Wt: 435.6 g/mol
InChI Key: YOBJGPXWDOSCKD-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzodiazepines, which are known for their effects on the central nervous system. Benzodiazepines are commonly used as anxiolytics, sedatives, and anticonvulsants. Our focus here is on a novel derivative synthesized for its antioxidant and anxiolytic properties .

Preparation Methods

The synthesis of this compound involves a facile route. While specific details may vary, one notable method is the microwave-assisted synthesis of 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives. Silica-supported fluoroboric acid serves as the catalyst in this process. The reaction conditions and industrial production methods would need further investigation .

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions remain to be fully elucidated

Scientific Research Applications

Chemistry::

  • Investigating its reactivity with other functional groups.
  • Studying its stability and solubility.
Biology::
  • Assessing its impact on neurotransmitter systems (e.g., GABA receptors).
  • Exploring its potential as an anxiolytic agent.
Medicine::
  • Investigating its pharmacokinetics and pharmacodynamics.
  • Assessing its safety profile.
Industry::
  • Evaluating its potential as a drug candidate or precursor.

Mechanism of Action

The compound likely interacts with GABA A receptors, modulating inhibitory neurotransmission. Further research is needed to elucidate its precise molecular targets and signaling pathways.

Properties

Molecular Formula

C25H29N3O2S

Molecular Weight

435.6 g/mol

IUPAC Name

2-[9,9-dimethyl-6-(4-methylsulfanylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-methylacetamide

InChI

InChI=1S/C25H29N3O2S/c1-25(2)13-19-23(21(29)14-25)24(16-9-11-17(31-4)12-10-16)28(15-22(30)26-3)20-8-6-5-7-18(20)27-19/h5-12,24,27H,13-15H2,1-4H3,(H,26,30)

InChI Key

YOBJGPXWDOSCKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC)C4=CC=C(C=C4)SC)C(=O)C1)C

Origin of Product

United States

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